7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid
Overview
Description
“7-Cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid” is a derivative of Pyrazolo[1,5-a]pyrimidine (PP), which is a family of N-heterocyclic compounds . These compounds have a significant impact in medicinal chemistry and have attracted attention in material science due to their photophysical properties . They are explored as inhibitors of membrane-bound pyrophosphatase (mPPase), offering a new approach in the fight against pathogenic protozoan parasites .
Synthesis Analysis
The synthesis of Pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems . The synthetic transformations involving this motif represent a research priority regarding process efficiency, environmental impact, and the study of its multiple applications .Molecular Structure Analysis
The Pyrazolo[1,5-a]pyrimidine structural motif is a fused, rigid, and planar N-heterocyclic system that contains both pyrazole and pyrimidine rings . This fused pyrazole is a privileged scaffold for combinatorial library design and drug discovery because its great synthetic versatility permits structural modifications throughout its periphery .Chemical Reactions Analysis
The main synthesis route of pyrazolo[1,5-a]pyrimidines allows versatile structural modifications at positions 2, 3, 5, 6, and 7 via the cyclocondensation reaction of 1,3-biselectrophilic compounds with NH-3-aminopyrazoles as 1,3-bisnucleophilic systems .Physical And Chemical Properties Analysis
The molecular formula of “this compound” is C10H9N3O2 . The average mass is 203.197 Da and the monoisotopic mass is 203.069473 Da .Scientific Research Applications
Synthesis Techniques and Chemical Reactions
- Regioselective Synthesis : The synthesis of 7-substituted pyrazolo[1,5-a]pyrimidine-3-carboxamides, including derivatives of 7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid, has been studied. The process involves the treatment of specific intermediates with POCl3 and subsequent reactions with amines, benzyl alcohol, and phenylboronic acid in the presence of a Pd-catalyst to yield various 7-substituted derivatives (Drev et al., 2014).
Biomedical Research
- Inhibitory Activity : Novel 2-anilinopyrazolo[1,5-a]pyrimidine derivatives, closely related to this compound, have been synthesized and evaluated for their ability to inhibit c-Src kinase, showing potential in the treatment of acute ischemic stroke (Mukaiyama et al., 2007).
Antimicrobial Applications
- Antimicrobial Activity : Methyl-7-aryl(heteryl)-6-(2-thienoyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-5-carboxylates, structurally related to this compound, have been synthesized and shown to possess antimicrobial properties (Gein et al., 2009).
Novel Derivatives and Applications
- Hepatitis C Virus Inhibition : A novel 7-aminopyrazolo[1,5-a]pyrimidine derivative, which is similar to this compound, has been identified as a potent hepatitis C virus (HCV) inhibitor (Hwang et al., 2012).
Miscellaneous Applications
- Synthesis of Fluorophores : Research shows that 3-formylpyrazolo[1,5-a]pyrimidines, related to the subject compound, can be used as strategic intermediates for the preparation of functional fluorophores, highlighting their potential use in materials science (Castillo et al., 2018).
Mechanism of Action
Pyrazolo[1,5-a]pyrimidines are explored as inhibitors of membrane-bound pyrophosphatase (mPPase), offering a new approach in the fight against pathogenic protozoan parasites . mPPases are absent in humans, but essential for many protists as they couple pyrophosphate hydrolysis to the active transport of protons or sodium ions across acidocalcisomal membranes .
properties
IUPAC Name |
7-cyclopropylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c14-10(15)7-5-9-11-4-3-8(6-1-2-6)13(9)12-7/h3-6H,1-2H2,(H,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOVLKCCLXCOOOZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C2=CC=NC3=CC(=NN23)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
203.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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